4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione
Description
4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione is a heterocyclic compound featuring a seven-membered benzotriazepine ring fused with two ketone groups at positions 2 and 3.
Properties
IUPAC Name |
4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-5-22-11-10-18-15(21)17-13-9-7-6-8-12(13)14(20)19(18)16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPKOLNTIWCHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)NC2=CC=CC=C2C(=O)N1C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzotriazepine Core: The benzotriazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an o-phenylenediamine derivative, with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Attachment of the Ethoxyethyl Side Chain: The ethoxyethyl side chain can be attached through nucleophilic substitution reactions using ethoxyethyl halides or tosylates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl side chain or the benzotriazepine core, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound belongs to the benzotriazepine-dione family, which shares structural similarities with other dione-containing heterocycles, such as diketopiperazines (piperazine-2,5-diones) and benzodiazepine-diones. Key differentiating factors include:
Core Heterocycle: Benzotriazepine-dione: A seven-membered ring with three nitrogen atoms and two ketone groups (positions 2 and 5). Diketopiperazines (e.g., albonoursin): Six-membered piperazine rings with two ketone groups . Benzodiazepine-diones (e.g., Cyclopeptine): A fused benzene and diazepine ring with two ketone groups .
Substituent Effects :
- The tert-butyl group in the target compound increases lipophilicity, which may improve membrane permeability compared to the benzylidene or isobutyl groups in diketopiperazines (e.g., compounds 6 and 7 in ) .
- The 2-ethoxyethyl chain at position 3 introduces ether functionality, enhancing solubility relative to hydrophobic substituents like the 3-hydroxypropylidene in compound 1 () .
Molecular Weight and Purity: A structurally similar benzotriazepine-dione derivative (4-(tert-butyl)-3-(3-methoxybenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione) has a molecular weight of 353.42 g/mol and purity >90% . The target compound’s molecular weight is expected to be comparable, with minor variations due to the 2-ethoxyethyl substituent.
Physicochemical Properties
| Property | 4-tert-butyl-3-(2-ethoxyethyl)-benzotriazepine-dione | Albonoursin (diketopiperazine) | Cyclopeptine (benzodiazepine-dione) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~360 (estimated) | 274.3 | 308.34 |
| Solubility | Moderate (ether chain enhances aqueous solubility) | Low (hydrophobic substituents) | Very low (rigid aromatic core) |
| Ring Flexibility | High (7-membered ring) | Low (6-membered ring) | Moderate (fused benzene-diazepine) |
Research Implications
Structural Optimization : The 2-ethoxyethyl group in the target compound could be modified to balance lipophilicity and solubility for improved pharmacokinetics.
Biological Screening : Prioritize assays for antiviral or enzyme-inhibitory activity, leveraging insights from diketopiperazine research .
Safety Profiling : Cyclopeptine’s classification as “research-only” underscores the need for toxicity studies on benzotriazepine-diones .
Biological Activity
4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione is a compound belonging to the class of benzodiazepines. This compound has garnered attention for its potential biological activities, particularly in the context of cytotoxicity and selectivity towards certain cell types. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 276.34 g/mol. The structural characteristics that contribute to its biological activity include the presence of a tert-butyl group and an ethoxyethyl side chain, which are critical for its interaction with biological targets.
Research indicates that compounds in the benzodiazepine family exhibit various mechanisms of action. For this compound:
- Cytotoxicity : Studies have demonstrated that this compound can induce cytotoxic effects in transformed B- and T-cells. The presence of large aromatic groups at the C3 position enhances its cytotoxic potency, particularly against T-cells .
- Apoptosis Induction : The mechanism of cell death induced by this compound is consistent with apoptosis rather than necrosis. This is significant as it suggests potential therapeutic applications in targeting malignancies where apoptosis pathways are disrupted .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have explored the efficacy of benzodiazepines similar to this compound:
- T-cell Selectivity : A study characterized a series of benzodiazepines and identified structural elements critical for T-cell selectivity. Compounds with electron-rich moieties displayed significantly higher cytotoxicity against T-cells compared to B-cells .
- Therapeutic Potential : Investigations into the therapeutic potential of these compounds suggest their use in treating lymphoid malignancies due to their selective cytotoxic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
